molecular formula C13H16O3 B14190246 (2-Methyl-4-oxopentan-3-yl) benzoate

(2-Methyl-4-oxopentan-3-yl) benzoate

Cat. No.: B14190246
M. Wt: 220.26 g/mol
InChI Key: JHOCTYPUTPORIV-UHFFFAOYSA-N
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Description

(2-Methyl-4-oxopentan-3-yl) benzoate is an organic compound with the molecular formula C12H14O3 It is a benzoate ester derivative, characterized by the presence of a benzoate group attached to a 2-methyl-4-oxopentan-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-oxopentan-3-yl) benzoate typically involves the esterification of benzoic acid with the corresponding alcohol, 2-Methyl-4-oxopentan-3-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Benzoic acid+2-Methyl-4-oxopentan-3-olH2SO4(2-Methyl-4-oxopentan-3-yl) benzoate+H2O\text{Benzoic acid} + \text{2-Methyl-4-oxopentan-3-ol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Benzoic acid+2-Methyl-4-oxopentan-3-olH2​SO4​​(2-Methyl-4-oxopentan-3-yl) benzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate. Additionally, solvent-free conditions or the use of green solvents like ethanol can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-oxopentan-3-yl) benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(2-Methyl-4-oxopentan-3-yl) benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-4-oxopentan-3-yl) benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with similar chemical properties but different applications.

    Ethyl benzoate: Another benzoate ester with a slightly different alkyl group.

    Isopropyl benzoate: Similar structure but with an isopropyl group instead of the 2-Methyl-4-oxopentan-3-yl moiety.

Uniqueness

(2-Methyl-4-oxopentan-3-yl) benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a benzoate group with a 2-Methyl-4-oxopentan-3-yl moiety makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(2-methyl-4-oxopentan-3-yl) benzoate

InChI

InChI=1S/C13H16O3/c1-9(2)12(10(3)14)16-13(15)11-7-5-4-6-8-11/h4-9,12H,1-3H3

InChI Key

JHOCTYPUTPORIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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